Silane, trichloroheptyl- is an organosilicon compound characterized by the presence of a heptyl group and three chlorine atoms attached to a silicon atom. This compound belongs to a broader class of silanes, which are crucial in various chemical processes and applications, particularly in the synthesis of silicone polymers and other organosilicon materials.
Silane, trichloroheptyl- is classified under chlorosilanes, which are silanes containing chlorine substituents. The compound can be synthesized through various methods involving the chlorination of heptylsilane or related precursors. It is utilized primarily in industrial applications, particularly in the production of silicone materials due to its reactivity and ability to form stable bonds with other organic compounds.
The synthesis of silane, trichloroheptyl- can be achieved through several methods:
The synthesis often requires specific temperature and pressure conditions to optimize yield. For instance, increasing pressure during the chlorination process can enhance the conversion rates of silicon compounds . Additionally, catalyst selection plays a critical role in determining the efficiency of the synthesis process.
The molecular structure of silane, trichloroheptyl- consists of a silicon atom bonded to three chlorine atoms and one heptyl group (C7H15). The general formula can be represented as SiCl3C7H15.
Silane, trichloroheptyl- undergoes several important chemical reactions:
The reactivity of silane compounds is primarily due to the presence of Si-Cl bonds, which are susceptible to nucleophilic attack. This property makes them valuable intermediates in organic synthesis and materials science.
The mechanism by which silane, trichloroheptyl- acts in chemical reactions typically involves:
This mechanism allows for versatile applications in creating complex organosilicon structures that are crucial for industrial applications such as coatings and adhesives.
Relevant data indicate that these properties make silane, trichloroheptyl- suitable for various applications in surface chemistry and material science .
Silane, trichloroheptyl- finds applications primarily in:
The synthesis of trichloroheptylsilane (C₇H₁₅Cl₃Si) predominantly relies on the hydrosilylation of terminal alkenes with trichlorosilane (HSiCl₃) catalyzed by transition metals. This reaction follows anti-Markovnikov addition, positioning the silicon atom at the terminal carbon of the heptene chain. Platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆) and Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane complex), remain industry standards due to their high activity at low loadings (typically 1–10 ppm). However, these systems exhibit limitations in selectivity for longer alkyl chains like heptyl, often yielding β-chloroalkyl byproducts and isomerized silanes due to competing side reactions [2] [4].
Recent advances highlight rhodium(I) complexes as superior alternatives for heptyl-selective hydrosilylation. For example, in situ-generated [Rh(μ-Cl)(dppbz)]₂ (dppbz = 1,2-bis(diphenylphosphino)benzene) achieves turnover numbers (TONs) exceeding 140,000 with >99% selectivity for linear trichloroheptylsilane. This performance stems from the ligand’s electronic tuning, which suppresses undesired oxidative addition pathways of the alkene substrate. Comparative studies indicate that ligand steric bulk critically influences chain-length specificity: Bidentate phosphines with flexible backbones (e.g., dppp) enhance regioselectivity for C7 chains over shorter (C3–C5) or branched analogs [2].
Table 1: Performance of Metal Catalysts in Heptene Hydrosilylation
Catalyst | Ligand | Temp (°C) | TON | Selectivity (%) | Byproducts |
---|---|---|---|---|---|
H₂PtCl₆ (Speier’s) | None | 60 | 5,000 | 78–82 | Isomerized silanes (15%) |
Pt(0)-divinylsiloxane | None | 80 | 20,000 | 85–88 | Chloroalkyl silanes (10%) |
[Rh(μ-Cl)(cod)]₂ | PPh₃ | 60 | 8,000 | 90 | <5% |
[Rh(μ-Cl)(dppbz)]₂ | dppbz (bidentate) | 60 | 140,000 | >99 | Undetectable |
cod = 1,5-cyclooctadiene; dppbz = 1,2-bis(diphenylphosphino)benzene
Alternative catalysts include supported Pd, Ru, or Ir on γ-Al₂O₃, though yields vary significantly: Pd > Pt > Ru > Rh > Ir under gaseous conditions. Silane reactivity follows HSiCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH due to electronic effects, with trichlorosilane enabling 5–10× faster heptene conversion than triethylsilane [4] [5].
While trichloroheptylsilane lacks inherent chirality, asymmetric hydrosilylation strategies enable stereoselective synthesis of its γ-functionalized derivatives. Chiral induction relies on enantioselective catalysts to install stereocenters adjacent to silicon during C–Si bond formation. Two dominant models govern this process:
For heptylsilane applications, chiral Rh complexes bearing binaphthyl-derived monophosphines achieve >90% ee in styrene hydrosilylation, producing enantioenriched 1-(trichlorosilyl)ethylarenes. However, asymmetric induction in unfunctionalized terminal alkenes like 1-heptene remains challenging. Solutions include substrate engineering—introducing directing groups (e.g., esters) at the C3 position—or using bidentate chiral N-heterocyclic carbene (NHC) ligands to enforce stereoselective Si–H insertion [2] [4].
Table 2: Stereoselectivity Models in Silane Functionalization
Model | Key Feature | Substrate Requirement | Stereochemical Outcome |
---|---|---|---|
Felkin–Anh | Staggered TS; nucleophile anti to Rₗ | α-Chiral electrophile | Syn diastereomer favored |
Chelation control | Metal-directed eclipsed conformation | α-Heteroatom substituent | anti-Felkin favored |
Radical intermediate | Single-electron transfer; prochiral plane | Accepts radical reagents | Variable ee |
Radical-based hydrosilylation, initiated by tert-butyl peroxide or photoactivation, proceeds via transient silyl radicals. Though inherently less stereoselective, chiral Lewis acid additives (e.g., Ti(OⁱPr)₄/(R)-BINOL) can induce moderate enantioselectivity (≤74% ee) in heptylsilane derivatives [7] [9].
The catalytic cycle for trichloroheptylsilane synthesis follows two primary pathways, depending on the metal center:
Chalk–Harrod Mechanism: Dominant in Pt systems, this cycle commences with oxidative addition of HSiCl₃ to Pt(0), forming Pt(II)–H and Pt(II)–SiCl₃ intermediates. Subsequent 1-heptene insertion into the Pt–H bond generates a linear n-heptyl–Pt complex. Reductive elimination then forges the Si–C bond, releasing linear trichloroheptylsilane. Competitive side reactions include alkene isomerization via β-hydride elimination and Si–Cl activation, which produces SiCl₄ and heptyl chloride [4] [5].
Modified Chalk–Harrod Mechanism: Observed in Rh(I) catalysts, alkene insertion occurs into the M–Si bond instead of M–H. For [Rh(μ-Cl)(dppbz)]₂, experimental and computational studies confirm HSiCl₃ oxidative addition followed by 1-heptene coordination. Crucially, heptene inserts into the Rh–SiCl₃ bond, forming a Rh–C₇H₁₅ intermediate. Proton transfer from HSiCl₃ or reductive elimination yields the product. This pathway suppresses isomerization and β-chloride transfer, accounting for >99% selectivity [2].
In situ electron paramagnetic resonance (EPR) spectroscopy reveals radical intermediates in non-catalytic hydrosilylation. For example, peroxide-initiated reactions generate silyl radicals (•SiCl₃), which add to 1-heptene to form carbon-centered radicals. Hydrogen abstraction from HSiCl₃ propagates the chain but favors branched products due to radical stability. This explains the lower regioselectivity (≤80% linear) of radical vs. metal-catalyzed methods [5] [9].
Kinetic isotope effects (KIE) using DSiCl₃ further elucidate mechanism details. For Pt systems, kₕ/kd ≈ 2.1 indicates Si–H cleavage is rate-limiting. Conversely, Rh catalysts exhibit KIE ≈ 1.0, suggesting alkene insertion or reductive elimination as turnover-controlling steps [2]. These insights enable catalyst optimization: Electron-deficient phosphine ligands accelerate reductive elimination in Rh systems, while bulky NHC ligands suppress unproductive β-hydride elimination in Pt catalysts.
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